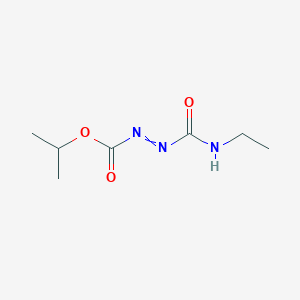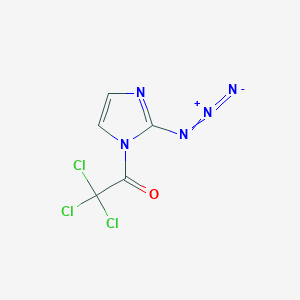![molecular formula C9H13ClO2 B14511343 3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane CAS No. 63960-19-0](/img/structure/B14511343.png)
3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a chloro group and an alkynyl ether moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane typically involves the reaction of 3-chlorooxolane with 2-methylbut-3-yn-2-ol. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation or chromatography can further enhance the efficiency and purity of the final product.
化学反应分析
Types of Reactions
3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxiranes or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkynyl group to alkenes or alkanes.
Addition Reactions: The alkynyl group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other strong bases in aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Addition Reactions: Halogens (e.g., bromine), hydrogen gas with a catalyst, or other electrophiles.
Major Products Formed
Nucleophilic Substitution: Various substituted oxolanes depending on the nucleophile used.
Oxidation: Oxiranes or other oxidized derivatives.
Reduction: Alkenes or alkanes.
Addition Reactions: Dihalides, alkenes, or other addition products.
科学研究应用
3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of various heterocyclic compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the alkynyl ether moiety can engage in addition or oxidation reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Methylbut-3-yn-2-ol: Shares the alkynyl group but lacks the oxolane ring and chloro group.
3-Chlorooxolane: Contains the oxolane ring and chloro group but lacks the alkynyl ether moiety.
2-[(2-Methylbut-3-yn-2-yl)oxy]methylbenzene: Similar alkynyl ether moiety but with a benzene ring instead of an oxolane ring.
Uniqueness
3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in scientific research and industry.
属性
CAS 编号 |
63960-19-0 |
|---|---|
分子式 |
C9H13ClO2 |
分子量 |
188.65 g/mol |
IUPAC 名称 |
3-chloro-2-(2-methylbut-3-yn-2-yloxy)oxolane |
InChI |
InChI=1S/C9H13ClO2/c1-4-9(2,3)12-8-7(10)5-6-11-8/h1,7-8H,5-6H2,2-3H3 |
InChI 键 |
VHMHNVJJFYCFKE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#C)OC1C(CCO1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


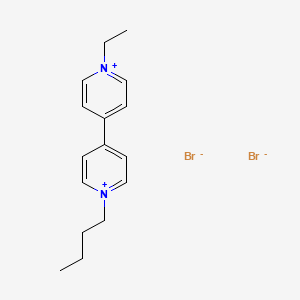
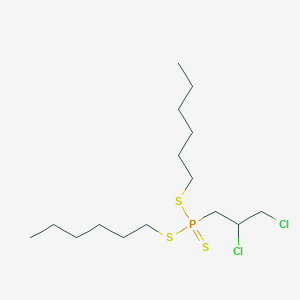

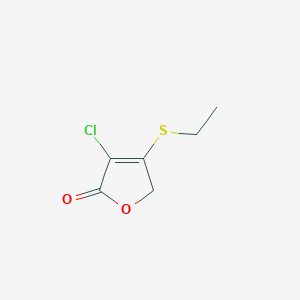
![Ethyl 2-[(6-bromo-2-chloropyridin-3-YL)oxy]decanoate](/img/structure/B14511314.png)
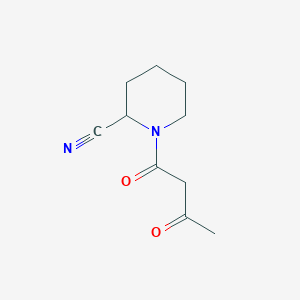


![2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14511346.png)
![[3-Hydroxy-3-(4-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14511351.png)
![1H-Isoindole-1,3(2H)-dione, 4-[4-[1-[4-[(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-1-methylethyl]phenoxy]-2-methyl-](/img/structure/B14511352.png)
